N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide - 2034608-03-0

N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide

Catalog Number: EVT-2935224
CAS Number: 2034608-03-0
Molecular Formula: C12H15F3N4O
Molecular Weight: 288.274
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Step 1: Synthesis of 4-(trifluoromethyl)pyrimidin-2-amine.This could be achieved by reacting commercially available starting materials like 2,4-dichloro-4-(trifluoromethyl)pyrimidine with ammonia under appropriate conditions. []

Mechanism of Action
  • Piperidine ring: Commonly found in drugs targeting the central nervous system, suggesting potential interaction with neurotransmitter receptors or transporters. [, , , , , , , ]
  • Trifluoromethyl group: Known to enhance lipophilicity and metabolic stability, potentially influencing drug absorption, distribution, and metabolism. [, ]
  • Pyrimidine ring: Often found in molecules exhibiting diverse biological activities, suggesting potential interactions with enzymes or DNA. [, ]

1. (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611) []

    Compound Description: (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, also known as WAY-262611, is a small molecule that acts as a Wnt/β-catenin signaling pathway agonist. Research indicates this compound can increase trabecular bone formation rates in ovariectomized rats. []

2. 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC-90179) [, ]

    Compound Description: AC-90179 is a highly selective serotonin 5-HT2A receptor inverse agonist. It demonstrates antagonistic activity at 5-HT2A and 5-HT2C receptors, with minimal activity at dopamine D2 and histamine H1 receptors. [, ]

3. 8-(1-{4-[(5-Chloro-4-{[2-(dimethylphosphoryl)phenyl]amino}pyrimidin-2-yl)amino]-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one []

    Compound Description: This compound acts as both an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor. Studies suggest it may be beneficial for treating various cancers, especially non-small cell lung cancer (NSCLC), including those with brain metastases. []

4. 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile []

    Compound Description: This molecule functions as an orally bioavailable checkpoint kinase 1 (CHK1) inhibitor. It shows antiproliferative effects against MV-4-11 cells and synergizes with gemcitabine in HT-29, A549, and RPMI-8226 cells. []

5. N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140) []

    Compound Description: CHMFL-KIT-8140 is a highly potent type II inhibitor targeting the c-KIT kinase, effectively inhibiting both the wild type and the T670I gatekeeper mutant. It shows strong antiproliferative effects against GIST cancer cell lines, inhibits c-KIT signaling pathways, and induces apoptosis. []

6. N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil) []

    Compound Description: Epirimil is a promising anticonvulsant candidate exhibiting low toxicity and minimal impact on psycho-emotional behavior in animal models. It displays significant anticonvulsant activity in PTZ-induced seizures in rats and MES-induced seizures in mice. []

7. 1-(4-(3-(4-(1H-Benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579) []

    Compound Description: AMG 579 is a potent, selective, and efficacious phosphodiesterase 10A (PDE10A) inhibitor chosen as a clinical candidate for its favorable in vivo target occupancy, efficacy in the PCP-LMA behavioral model, and pharmacokinetic profiles in preclinical species. []

8. N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236) []

    Compound Description: MBA236 functions as a dual inhibitor of cholinesterase and monoamine oxidase. This compound was developed based on structure-activity relationship (SAR) studies of ASS234 (N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine) and QSAR predictions. []

9. N-[4-(4-Fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines [, ]

    Compound Description: This series of compounds exhibits potent fungicidal activity, particularly against Phytophthora capsici. The most active compound, IX-3g, shows promising potential for controlling phytopathogenic diseases caused by this fungus. [, ]

10. N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib) []

    Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor designed for topical ocular delivery to treat neovascular age-related macular degeneration. It demonstrates potency and efficacy in rodent choroidal neovascularization models, limited systemic exposure after topical ocular administration, and an acceptable ocular PK profile in rabbits. []

11. N-(4-(6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide []

    Compound Description: This compound's structural flexibility enables it to form various cocrystals, cocrystal polymorphs, cocrystal hydrates, free base solvates, and hydrates, which have been extensively studied for their solid-state properties. []

12. 2-((4-(1H-Benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide []

    Compound Description: This compound belongs to a series exhibiting antimicrobial activity against various bacterial and fungal strains. []

13. 3-(1-{3-[5-(1-Methylpiperidin-4-ylmethoxy)pyrimidin-2-yl]benzyl}-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile hydrochloride []

    Compound Description: This compound is a kinase inhibitor, specifically targeting tyrosine kinases, and is proposed for use in treating or preventing pathophysiological conditions like cancer. It exists in various crystalline modifications and solvates. []

14. N-Cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl)acetamide (NDS-41119) []

    Compound Description: NDS-41119 is an epidermal growth factor receptor (EGFR) signaling inhibitor. It effectively reduces the phosphorylation of EGFR, ERK, and Akt, leading to decreased cell proliferation and migration in a dose-dependent manner. This compound also inhibits the T790M mutation in NCI-H1975 cells, enhancing the efficacy of gefitinib against resistant cells. []

15. N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide []

    Compound Description: This compound demonstrates potential anticancer activity. It exhibits higher cytotoxicity against the MDA breast cancer cell line compared to PC3 (prostate cancer) and U87 (Glioblastoma) cell lines. []

16. N-(4-(4-Substitutedphenyl)-6-(substituted aryl)pyrimidin-2-yl)-2-(2-isonicotinoylhydrazinyl)acetamide []

    Compound Description: This class of compounds, derived from isonicotinohydrazide and featuring a pyrimidine ring, exhibits promising antitubercular, antimalarial, and antiprotozoal activities. []

17. (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine [, ]

    Compound Description: This compound serves as an intermediate in the synthesis of various pharmaceutical agents and demonstrates biological activity. [, ]

18. 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851) []

    Compound Description: D-24851 is a potent tubulin polymerization inhibitor currently under preclinical development. It exhibits antimitotic activity and is being investigated for potential therapeutic applications. []

19. (R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153) []

    Compound Description: BMS-694153 is a potent calcitonin gene-related peptide (CGRP) receptor antagonist. It demonstrates efficacy in treating migraine, exhibiting rapid and efficient action. It is characterized by high potency, a favorable predictive toxicology profile, and remarkable aqueous solubility. []

20. N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide []

    Compound Description: This compound acts as an upregulator of the low-density lipoprotein (LDL) receptor, potentially playing a role in managing cholesterol levels. []

21. N-Phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl) []

    Compound Description: Acrylfentanyl, a new synthetic opioid, is an analog of fentanyl. It is considered a high-risk substance with potentially fatal consequences. []

22. Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides []

    Compound Description: This class of compounds functions as potent and orally bioavailable agonists of the Takeda G-protein receptor 5 (TGR5), also known as G-protein bile acid receptor 1 (GPBAR1). They are involved in pathways associated with diabetes, metabolic syndrome, and autoimmune diseases. []

23. (R)-S-Cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) [, ]

    Compound Description: BAY 1000394 is a potent pan-cyclin-dependent kinase (CDK) inhibitor currently under investigation in phase I clinical trials for treating cancer. Its discovery resulted from addressing the limitations of a previous multitargeted CDK and VEGF-R inhibitor, ZK 304709, which had limited aqueous solubility and off-target activity. [, ]

24. N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives []

    Compound Description: This class of compounds exhibits antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines. One notable compound, 7d, effectively inhibits tubulin polymerization. []

25. N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine Analogues []

    Compound Description: These novel analogues have been synthesized from dichloropyrimidines using a cost-effective method involving initial substitution followed by Suzuki coupling. []

26. N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (Furanylfentanyl) []

    Compound Description: Furanylfentanyl, a potent synthetic opioid, poses significant health and social risks and has been placed under control measures across EU Member States. It acts as a new psychoactive substance with serious risks of fatal intoxication. []

27. N-(5Bromo-2-(5-phenyl1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide and N-(5-nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide Derivatives []

    Compound Description: These compounds represent novel derivatives of naphtho-furan and have shown promising antimicrobial activity. They are synthesized from ethyl-1-acetamidonaphtho[2,1-b]furan-2-carboxylate and ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate and exhibit good antibacterial and antifungal properties. []

28. N-[4-(4-Fluoro)phenyl-2-piperidin-4-ylthiazol-5-yl]pyrimidin-2-yl-N-phenylamines []

    Compound Description: This group of compounds exhibits potent fungicidal activity, particularly against Phytophthora capsici. Among them, IX-3g shows the most potent antifungal activity in vivo and is considered a potential candidate for controlling phytopathogenic diseases. []

29. N-{3-Cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide []

    Compound Description: This compound has been structurally characterized, and its crystal packing is stabilized by intermolecular N—H⋯N hydrogen bonds. []

30. 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide []

    Compound Description: This compound exhibits both fungicidal and antiviral activities, particularly against the tobacco mosaic virus. []

31. 6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents []

    Compound Description: This class of compounds exhibits promising antimicrobial activity, potentially targeting the 16S subunit of ribosomal RNA or tRNA (Guanine37-N1)-methyltransferase (TrmD). []

32. (2R)-N-[1-(6-Aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (Compound A) []

    Compound Description: Compound A is a novel muscarinic receptor antagonist with M(2)-sparing properties. It shows high selectivity for M(3) receptors over M(2) receptors, making it a potential drug candidate for treating conditions like overactive bladder with potentially fewer cardiac side effects compared to non-selective muscarinic antagonists. []

33. N-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides []

    Compound Description: This class of compounds acts as versatile building blocks in synthesizing substituted pyrrolo[3,4-b]pyridin-5-ones through a unique recyclization reaction. []

Properties

CAS Number

2034608-03-0

Product Name

N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide

IUPAC Name

N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]acetamide

Molecular Formula

C12H15F3N4O

Molecular Weight

288.274

InChI

InChI=1S/C12H15F3N4O/c1-8(20)17-9-3-6-19(7-4-9)11-16-5-2-10(18-11)12(13,14)15/h2,5,9H,3-4,6-7H2,1H3,(H,17,20)

InChI Key

HMUBHMCSWBSHMY-UHFFFAOYSA-N

SMILES

CC(=O)NC1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.